D-Methionine-d3 (S-methyl-d3)

Description

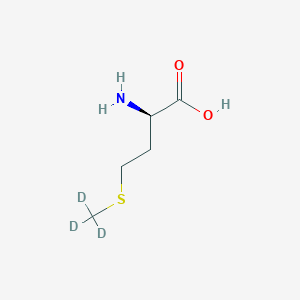

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEARJCKVFRZRR-YLSDRZBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SCC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745710 | |

| Record name | D-(~2~H_3_)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284665-18-5 | |

| Record name | D-(~2~H_3_)Methionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

D Methionine D3 S Methyl D3 in Quantitative Metabolic Flux Analysis

Elucidation of Methionine Cycle Dynamics and Associated Pathways

The methionine cycle is a central metabolic hub that governs cellular methylation capacity and sulfur amino acid metabolism. D-Methionine-d3 is instrumental in dissecting the kinetics of this cycle. Once introduced into a biological system, D-methionine is converted to its L-isomer, which can then enter the methionine cycle.

Tracing S-Adenosylmethionine (SAM-d3) Formation and Methyl Donor Function

The first step in the methionine cycle is the activation of methionine to form S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions, including the methylation of DNA, RNA, proteins, and lipids. nih.govmdpi.comresearchgate.net When D-Methionine-d3 is the substrate, the resulting SAM molecule carries the deuterated methyl group, forming S-Adenosylmethionine-d3 (SAM-d3).

Assessment of Homocysteine Remethylation Rates and Folate-Dependent Pathways

After SAM-d3 donates its labeled methyl group, it is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine stands at a critical metabolic crossroads: it can either be remethylated back to methionine to continue the cycle or be directed into the transsulfuration pathway. physiology.orgnih.gov

The remethylation of homocysteine to form methionine-d3 is a key reaction that sustains the methionine pool. This process is primarily catalyzed by methionine synthase, an enzyme that requires vitamin B12 and a methyl group from 5-methyltetrahydrofolate, linking the methionine cycle directly to folate metabolism. researchgate.net By measuring the rate of reappearance of methionine-d3 from unlabeled homocysteine, researchers can quantify the homocysteine remethylation flux. nih.gov This provides a dynamic measure of the activity of the folate-dependent one-carbon metabolism, which is crucial for nucleotide synthesis and redox balance.

Investigation of Transsulfuration Pathway Fluxes and Metabolite Interconversions

The alternative fate for homocysteine is the transsulfuration pathway, which irreversibly converts homocysteine to cysteine. nih.govwikipedia.org This pathway is essential for the synthesis of glutathione, a major cellular antioxidant. Metabolic flux analysis using D-Methionine-d3 allows for the quantification of the partitioning of homocysteine between remethylation and transsulfuration. nih.govnih.gov

By tracing the flow of the isotope label from methionine-d3 into homocysteine and subsequently into downstream metabolites of the transsulfuration pathway like cystathionine (B15957) and cysteine, the rate of flux through this pathway can be determined. nih.gov This analysis is critical for understanding how cells balance the need for methylation with the demand for antioxidant defense under various conditions, such as oxidative stress. nih.gov

| Metabolic Flux Parameter | Control Condition (nmol/h/mg protein) | Oxidative Stress Condition (nmol/h/mg protein) |

|---|---|---|

| SAM Synthesis Rate | 15.2 ± 1.8 | 14.8 ± 2.1 |

| Total Methylation Rate | 14.9 ± 1.7 | 14.5 ± 2.0 |

| Homocysteine Remethylation Flux | 10.5 ± 1.2 | 7.3 ± 0.9 |

| Transsulfuration Flux | 4.4 ± 0.6 | 7.2 ± 1.1 |

Data are hypothetical and for illustrative purposes. *Indicates a significant difference from the control condition (p < 0.05).

Characterization of Amino Acid Incorporation and Turnover Rates

Beyond its role in the methionine cycle, D-Methionine-d3 is a valuable tracer for studying protein metabolism, specifically the dynamic balance between muscle protein synthesis (MPS) and muscle protein breakdown (MPB).

Quantification of Muscle Protein Synthesis (MPS) via Deuterated Methionine Incorporation

The rate of muscle protein synthesis can be measured by determining the rate of incorporation of a labeled amino acid into muscle protein. maastrichtuniversity.nlnih.govduke.edu Following administration, D-Methionine-d3 is available for protein synthesis. By taking muscle tissue samples over time and analyzing the enrichment of methionine-d3 in newly synthesized proteins using techniques like gas chromatography-mass spectrometry, the fractional synthetic rate (FSR) of muscle protein can be calculated. maastrichtuniversity.nlnih.gov This provides a direct measure of the anabolic response to stimuli such as nutrition and exercise.

| Condition | Myofibrillar Protein FSR (%/h) |

|---|---|

| Basal (Post-absorptive) | 0.045 ± 0.005 |

| Post-Exercise + Protein Intake | 0.082 ± 0.009* |

Data are hypothetical and for illustrative purposes, representing typical FSR values. *Indicates a significant increase from the basal state (p < 0.05).

Measurement of Muscle Protein Breakdown (MPB) through Methylated Histidine Release

A novel application of D-Methionine-d3 allows for the simultaneous measurement of muscle protein breakdown. nih.gov Within muscle proteins like actin and myosin, specific histidine residues are post-translationally methylated to form 3-methylhistidine, using SAM as the methyl donor. researchgate.net When D-Methionine-d3 is used, the tracer donates its d3-methyl group, forming 3-methyl-d3-histidine within the protein structure.

Upon muscle protein breakdown, 3-methyl-d3-histidine is released into the circulation and excreted. nih.gov Crucially, it cannot be reincorporated into new proteins. nih.gov Therefore, by measuring the rate of appearance of 3-methyl-d3-histidine in the blood or urine, a direct and reliable index of the rate of myofibrillar protein breakdown can be obtained. nih.govnih.gov This innovative use of D-Methionine-d3 provides a complete picture of muscle protein turnover.

Analysis of Specific Lipid Biosynthesis Pathways (e.g., Phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) Pathway)

D-Methionine-d3 (S-methyl-d3) is a powerful stable isotope tracer for elucidating the dynamics of specific lipid biosynthesis pathways, most notably the phosphatidylethanolamine N-methyltransferase (PEMT) pathway. This pathway is crucial for the synthesis of phosphatidylcholine (PC), a major component of cellular membranes, particularly in the liver. nih.govnih.gov The PEMT pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, using S-adenosyl-L-methionine (SAM) as the methyl group donor. By introducing D-Methionine-d3 into cellular systems, researchers can accurately trace the flux through this pathway and quantify the synthesis of newly formed PC molecules.

When D-Methionine-d3 is supplied to cells, it is converted into deuterated S-adenosyl-L-methionine (d3-SAM). The PEMT enzyme then utilizes d3-SAM to transfer a deuterated methyl group to PE, resulting in the formation of phosphatidyl-N-monomethylethanolamine-d3 (PMME-d3). Subsequent methylation steps produce phosphatidyl-N,N-dimethylethanolamine-d6 (PDME-d6) and finally phosphatidylcholine-d9 (PC-d9). However, because endogenous, non-labeled methionine is also present and contributes to the SAM pool, the predominant labeled species observed are often D3 and D6 PC. nih.gov This allows for the precise tracking and quantification of PC synthesis exclusively through the PEMT pathway.

One of the key advantages of using D-Methionine-d3 is the ability to distinguish the contribution of the PEMT pathway from other PC synthesis routes, such as the CDP-choline (Kennedy) pathway. nih.gov This is particularly important in understanding how metabolic perturbations, such as those induced by free fatty acids, affect hepatic lipid metabolism.

Research Findings in Hepatocytes

In a study investigating the impact of mixed free fatty acids (MFFA) on hepatocyte phospholipid metabolism, D-Methionine-d3 was employed to trace the PEMT pathway's contribution to PC production. The results demonstrated that MFFA treatment led to a significant suppression of the PEMT pathway. nih.gov This was evidenced by a decrease in the cellular levels of D3-labeled PC species. The underlying reason for this suppression was identified as a lack of endogenous methionine and, consequently, reduced S-adenosylmethionine levels, which serves as the essential methyl donor for the PEMT enzyme. nih.gov

The table below summarizes the relative abundance of different deuterated phosphatidylcholine species detected in hepatocytes cultured with D3-methionine. The presence of substantial amounts of D3 and D6 labeled lipids indicates a significant contribution from endogenous methionine to the S-adenosylmethionine pool. nih.gov

| Deuterated Lipid Species | Relative Abundance | Pathway Indication |

|---|---|---|

| D3-Phosphatidylcholine (PC) | High | PEMT Pathway Activity |

| D6-Phosphatidylcholine (PC) | Moderate | PEMT Pathway Activity |

| D9-Phosphatidylcholine (PC) | Low | PEMT Pathway Activity |

| D3-Lysophosphatidylcholine (LPC) | Present | PC Remodeling/Degradation |

| D6-Lysophosphatidylcholine (LPC) | Present | PC Remodeling/Degradation |

| D9-Lysophosphatidylcholine (LPC) | Present | PC Remodeling/Degradation |

This table illustrates the typical distribution of deuterated PC and LPC species when tracing the PEMT pathway with D3-methionine. The higher abundance of D3 and D6 species compared to D9 suggests a significant contribution of endogenous, unlabeled methionine to the SAM pool. nih.gov

Quantitative Flux Analysis

The data obtained from D-Methionine-d3 tracing enables the calculation of absolute synthesis flux of PC through the PEMT pathway. biorxiv.org This quantitative approach provides a dynamic view of lipid metabolism that cannot be achieved by static measurements of metabolite levels alone. By comparing the rate of incorporation of the deuterium (B1214612) label into the PC pool under different experimental conditions, researchers can gain precise insights into the regulation of the PEMT pathway.

For instance, in models of hepatocellular carcinoma, stable isotope tracing with compounds like D-Methionine-d3 has been instrumental in revealing how oncogenic signaling pathways can suppress de novo PC synthesis. biorxiv.org This suppression of PC synthesis is a critical aspect of the metabolic reprogramming that occurs in cancer cells.

The following table outlines the general steps and key data points in a quantitative metabolic flux analysis experiment using D-Methionine-d3 to study the PEMT pathway.

| Step | Description | Key Data Generated |

|---|---|---|

| 1. Isotope Labeling | Cells or organisms are cultured in media containing D-Methionine-d3. | Incorporation of deuterium into the methionine and SAM pools. |

| 2. Lipid Extraction | Total lipids are extracted from the cells at various time points. | A mixture of labeled and unlabeled phospholipids. |

| 3. Mass Spectrometry Analysis | Lipid extracts are analyzed by mass spectrometry to identify and quantify different isotopologues of PC and other relevant lipids. | Mass isotopomer distribution of PC (M+3, M+6, M+9). |

| 4. Flux Calculation | The rate of appearance of labeled PC is used to calculate the absolute synthesis rate through the PEMT pathway. | PC synthesis flux (e.g., nmol/mg protein/hour). |

Advanced Analytical Methodologies and Bioanalytical Applications of D Methionine D3 S Methyl D3

Mass Spectrometry-Based Detection and Absolute Quantification

Mass spectrometry (MS) is a cornerstone of modern bioanalysis, and the use of stable isotope-labeled compounds like D-Methionine-d3 has significantly enhanced its capabilities. These labeled compounds act as ideal tracers and internal standards for quantitative analysis in metabolomics and proteomics. google.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of metabolites in complex biological samples. nih.gov In the context of methionine metabolism, LC-MS/MS methods are developed to simultaneously measure key metabolites of the methionine cycle and the transsulfuration pathway, such as homocysteine, cysteine, and glutathione. nih.gov

The inclusion of D-Methionine-d3 in these assays is crucial for developing targeted metabolic profiling methods. nih.gov Because its chromatographic behavior is nearly identical to its unlabeled counterpart, but its mass is distinct, it can be used to track the metabolic fate of methionine. The high accuracy and reproducibility of LC-MS/MS make it a preferred method for clinical and research applications involving vitamin D metabolite profiling, a process that shares analytical principles with methionine analysis. nih.gov The development of a fully quantitative LC-MS/MS method allows for the determination of multiple thiol and thioether metabolites, providing valuable diagnostic information for diseases related to B-vitamin and methionine metabolism. nih.gov

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Chromatography | Reverse-Phase Liquid Chromatography (RPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) | Gradient elution with mobile phases like water and methanol (B129727) with formic acid. |

| Ionization Source | Electrospray Ionization (ESI) | Positive ion mode is typically used for methionine and its metabolites. nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard (D-Methionine-d3). |

| Internal Standard | D-Methionine-d3 (S-methyl-d3) | Added at a known concentration to samples and calibrators to correct for matrix effects and procedural losses. |

High-Resolution Mass Spectrometry (HRMS) in Comprehensive Metabolomics

High-Resolution Mass Spectrometry (HRMS) has become a dominant platform for untargeted metabolomics due to its high sensitivity, selectivity, and broad-scope acquisition capabilities. chemrxiv.org HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and ion cyclotron resonance mass spectrometers, provide highly accurate mass measurements (typically with errors < 5 ppm), which allows for the determination of elemental compositions for detected ions. nih.gov

In comprehensive metabolomics studies, D-Methionine-d3 can be used as an internal standard to assess system stability and aid in quality control. nih.gov The high resolving power of HRMS allows for the separation of the isotopic peak of D-Methionine-d3 from the naturally occurring isotopic peaks of endogenous methionine, enabling its use even in untargeted workflows. This approach enhances the confidence in metabolite identification by combining accurate mass measurements with retention time data. chemrxiv.orgyoutube.com The ability to detect a broad range of metabolites makes HRMS particularly useful for exploring the global metabolic impact of altered methionine metabolism in various physiological and pathological states. nih.gov

Utilization as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)

D-Methionine-d3 is frequently employed as an internal standard in isotope dilution mass spectrometry (IDMS), a gold-standard method for quantitative analysis. lumiprobe.comnih.gov In this technique, a known quantity of the isotopically labeled compound is added to a sample before processing. nih.gov The ratio of the unlabeled (endogenous) analyte to the labeled standard is measured by mass spectrometry. Since the labeled standard experiences the same sample preparation losses and ionization suppression or enhancement as the unlabeled analyte, this ratio remains constant, allowing for highly accurate and precise quantification. nih.govmdpi.com

Precision and Accuracy in Quantifying Endogenous Methionine and Metabolites

The use of D-Methionine-d3 as an internal standard significantly improves the precision and accuracy of quantifying endogenous methionine and its downstream metabolites. nih.gov Methionine oxidation is a common post-translational modification, but its accurate measurement is challenging due to artifactual oxidation during sample preparation. semanticscholar.org By using stable isotope labeling, researchers can develop methods that eliminate analytical artifacts, leading to a more accurate determination of in vivo methionine oxidation levels. semanticscholar.orgnih.govresearchgate.net

This approach has been successfully applied to quantify methionine oxidation in complex biological matrices like aging mouse brains, identifying numerous sites of in vivo modification. nih.gov The precision afforded by IDMS is critical for detecting subtle changes in metabolite concentrations that may be indicative of disease states or responses to therapeutic interventions.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Dynamic Analyses of Labeled Biomolecules

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. researchgate.net Isotope labeling is often essential for NMR studies of proteins, especially larger ones, to simplify complex spectra and enhance sensitivity. researchgate.netnih.gov

Labeling methionine residues with D-Methionine-d3, often in a highly deuterated protein background, is a valuable strategy. acs.org The deuterium (B1214612) on the methyl group alters its relaxation properties, which can be advantageous for certain NMR experiments. Specifically, incorporating 13CHD2 isotopomers in methionine methyl groups provides samples that are ideal for 1H and 13C spin relaxation experiments to investigate protein dynamics and conformational exchange. acs.org This selective labeling approach reduces spectral overlap, a common challenge in NMR of large proteins. researchgate.net

In vivo 2H NMR spectroscopy has been used to study the hepatic metabolism of deuteriated D-methionine in rats. nih.govacs.org These studies can track the rate of formation of labeled metabolites, providing insights into metabolic pathways and fluxes in a living organism. nih.govacs.org Furthermore, solid-state 13C NMR has been used to study the conformational analysis of D-methionine, revealing different conformers within a crystal unit cell. capes.gov.brsemanticscholar.org

| NMR Technique | Application | Key Findings/Advantages |

|---|---|---|

| 1H/13C Relaxation Dispersion | Studying protein dynamics and conformational exchange. acs.org | 13CHD2 labeling provides slow transverse relaxation rates, improving sensitivity for measuring small exchange contributions. acs.org |

| In vivo 2H NMR | Tracking hepatic metabolism of D-methionine. nih.govacs.org | Allows for real-time monitoring of metabolite formation (e.g., [methyl-2H3]sarcosine) and clearance rates in living animals. nih.gov |

| Solid-State 13C NMR | Conformational analysis of crystalline D-methionine. capes.gov.brsemanticscholar.org | Revealed that D-methionine crystals can contain two different conformers in one unit cell. capes.gov.brsemanticscholar.org |

Optimization of Sample Preparation and Extraction Protocols for D-Methionine-d3 (S-methyl-d3) in Diverse Biological Matrices

The reliability of any bioanalytical method heavily depends on the sample preparation and extraction protocol. The goal is to efficiently isolate the analyte of interest from interfering substances in the biological matrix, such as proteins, lipids, and salts. nih.gov Common matrices for methionine analysis include plasma, urine, cells, and tissue homogenates. nih.gov

Standard sample preparation techniques for small molecules like methionine from biological fluids often involve several key steps:

Protein Precipitation: This is a crucial first step for plasma or serum samples to remove the bulk of proteins, which can interfere with analysis. nih.gov This is typically achieved by adding organic solvents like methanol or acetonitrile, or acids like trichloroacetic acid.

Extraction: Following protein removal, the analyte may be further purified and concentrated. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used methods. nih.govnih.gov For instance, a protocol for analyzing vitamin D metabolites involved LLE with n-hexane after protein precipitation with zinc sulfate (B86663) and methanol. nih.gov

Reconstitution: After extraction, the solvent is often evaporated, and the sample is reconstituted in a solution compatible with the analytical platform (e.g., the initial mobile phase for LC-MS). nih.gov

When using D-Methionine-d3 as an internal standard, it is added at the very beginning of the sample preparation process. This ensures that it undergoes all the same extraction and processing steps as the endogenous, unlabeled methionine, thereby accurately accounting for any analyte loss during the procedure. nih.gov The development of simple, one-step protocols that are transferable to automated platforms is a key goal to improve throughput and reproducibility in large-scale metabolomic studies. nih.gov

Mechanistic Biochemical Investigations Employing D Methionine D3 S Methyl D3

Probing Enzyme-Catalyzed Methylation Reactions with Deuterated Methyl Donors

The transfer of a methyl group from a donor molecule, most commonly S-adenosyl-L-methionine (SAM), to a substrate is a fundamental biological reaction catalyzed by methyltransferase enzymes. D-Methionine-d3 is readily converted in situ to S-adenosyl-L-methionine-d3 ([S-CD3]-SAM), providing a deuterated methyl donor to investigate these reactions.

Isotopically labeled methyl donors are instrumental in defining the substrate specificity of methyltransferases. By replacing the natural methyl group with a deuterated version, researchers can track the transfer of the methyl group to various potential substrates, such as proteins, nucleic acids, or small molecules. This approach has been pivotal in distinguishing between enzymes that act as methyltransferases versus those that are methyl synthases. For instance, studies using (methyl-d3)-SAM have shown that some enzymes, like RlmN and Cfr, which modify RNA, function as methyl synthases by incorporating a methylene (B1212753) fragment rather than an intact methyl group.

Furthermore, the substitution of hydrogen with deuterium (B1214612) in the methyl group of SAM leads to a kinetic isotope effect (KIE), which is a change in the reaction rate due to the isotopic substitution. The KIE is a sensitive probe of the transition state of an enzyme-catalyzed reaction. For methyltransferases, the use of [S-CD3]-SAM allows for the determination of the α-secondary KIE, which provides insights into the geometry and constraints of the transition state during methyl transfer.

A notable finding is the observation of inverse KIEs (where the deuterated substrate reacts faster, kH/kD < 1) for some SAM-dependent methyltransferases. For example, the protein lysine (B10760008) methyltransferase SET8, which monomethylates histone H4 at lysine 20 (H4K20), exhibits a significant inverse KIE when using [S-CD3]-SAM. This inverse effect suggests a highly constrained SN2 transition state where the vibrational modes of the sulfonium-methyl group are tightened. nih.govpnas.org

Kinetic Isotope Effects for SET8-Catalyzed H4K20 Monomethylation

| Parameter | Value | Interpretation |

|---|---|---|

| Primary 13C KIE | 1.04 | Indicates C-N bond formation is part of the rate-determining step. |

| Inverse Intrinsic α-secondary CD3 KIE | 0.90 | Suggests a highly constrained and early, asymmetrical SN2 transition state. nih.govpnas.org |

| Inverse CD3 Binding Isotope Effect (BIE) | 0.96 | Indicates increased vibrational stiffness of the methyl group upon binding to the enzyme. pnas.org |

Understanding Protein and Peptide Structural Dynamics Through Isotopic Labeling

Stable isotope labeling with derivatives of D-Methionine-d3 is a cornerstone of modern structural biology techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, for studying protein and peptide dynamics. Methionine residues are often found in protein-protein recognition sites, making their dynamics crucial for biological function. nih.govnih.gov

A powerful technique involves the specific labeling of methionine residues with ¹³CHD₂ methyl isotopomers against a deuterated protein background. nih.govnih.gov This approach offers several advantages for NMR relaxation dispersion experiments, which are designed to probe conformational exchange processes on the microsecond to millisecond timescale. nih.govnih.gov The ¹³CHD₂ isotopomer provides sharp signals in both ¹H and ¹³C NMR spectra due to favorable relaxation properties. nih.govnih.gov This enhanced sensitivity allows for the study of larger proteins and the detection of subtle dynamic processes. nih.govnih.gov

By measuring both ¹H and ¹³C relaxation dispersion, researchers can obtain a more complete picture of the motional landscape of methionine side chains. nih.govnih.gov For instance, studies on calcium-free calmodulin (apo-CaM) using this labeling strategy revealed that the C-terminal domain undergoes fast exchange between a ground state and a higher-energy, "excited" state. nih.govnih.gov This dynamic behavior is thought to be important for the protein's ability to bind to its target proteins. nih.govnih.gov

The benefits of using specifically deuterated methionine for studying protein dynamics include:

Increased Sensitivity: The nearly 100% incorporation of the desired isotopomer enhances NMR signal intensity. nih.govnih.gov

Dual Probes: Both ¹H and ¹³C nuclei can be used to probe dynamics, providing complementary information. nih.govnih.gov

Reduced Artifacts: Deuteration eliminates certain proton-proton and proton-carbon couplings that can interfere with relaxation measurements.

Cellular Model Systems for Tracing Intracellular Metabolic Processes (e.g., C2C12 Myotubes)

D-Methionine-d3 and its isotopically labeled counterparts are invaluable tracers for studying metabolic fluxes in cellular model systems. By introducing the labeled methionine into cell culture media, scientists can follow its incorporation into newly synthesized proteins and its conversion into other metabolites.

A prime example is the use of [methyl-D3]-¹³C-methionine in C2C12 myotubes, a widely used in vitro model for skeletal muscle. This dual-labeled tracer allows for the simultaneous quantification of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). nih.gov MPS is determined by measuring the incorporation of the labeled methionine into cellular proteins over time. nih.gov Concurrently, MPB can be assessed by tracking the appearance of [methyl-D3]-methylhistidine in the culture media. nih.gov This product results from the breakdown of myofibrillar proteins that contain histidine residues methylated by SAM derived from the tracer. nih.gov

This novel approach provides a dynamic and comprehensive view of protein turnover in muscle cells. Studies have shown that treatment of C2C12 myotubes with anabolic factors like insulin (B600854) and insulin-like growth factor-1 (IGF-1) increases the fractional synthetic rate (FSR) of muscle protein, while the catabolic agent dexamethasone (B1670325) reduces it. nih.gov Conversely, MPB rates are decreased by anabolic stimuli and increased by dexamethasone. nih.gov

Protein Turnover Rates in C2C12 Myotubes Measured with [methyl-D3]-¹³C-Methionine

| Time Point | Fractional Synthetic Rate (FSR) (%/h) | Fractional Breakdown Rate (FBR) (%/h) |

|---|---|---|

| 4 h | 2.2 ± 0.1 | 2.3 ± 0.1 |

| 6 h | 2.6 ± 0.1 | 2.5 ± 0.1 |

| 24 h | 1.8 ± 0.1 | 1.9 ± 0.05 |

| 48 h | 1.4 ± 0.01 | 1.7 ± 0.04 |

Data represents mean ± SEM. Adapted from studies on C2C12 myotubes. nih.govresearchgate.net

This stable isotope tracer methodology offers a robust platform for investigating the molecular mechanisms that regulate muscle mass and for screening potential therapeutic agents that target muscle atrophy or promote muscle growth. nih.gov

Synthesis and Material Considerations for D Methionine D3 S Methyl D3 in Research

Chemical Synthesis Approaches for Deuterium (B1214612) Labeled Methionine Analogs and Precursors

The chemical synthesis of deuterium-labeled amino acids, including D-Methionine-d3, allows for precise control over the location and extent of isotopic labeling. These methods typically involve multi-step organic reactions starting from readily available precursors.

A common strategy for synthesizing methionine analogs involves the alkylation of a homocysteine precursor. For the specific synthesis of D-Methionine-d3 (S-methyl-d3), the key step is the introduction of a trideuteromethyl (-CD3) group onto the sulfur atom of a suitable D-homocysteine derivative. This is typically achieved by using a deuterated methylating agent, such as deuterated methyl iodide (CD3I).

The general synthetic pathway can be outlined as follows:

Protection of Functional Groups: The amino and carboxyl groups of a starting material, like D-homocysteine, are protected to prevent unwanted side reactions.

Thiol Alkylation: The protected D-homocysteine, which contains a free thiol group (-SH), is reacted with a deuterated methylating agent. The sulfur atom acts as a nucleophile, attacking the electrophilic deuterated methyl group to form a thioether bond.

Deprotection: The protecting groups on the amino and carboxyl functions are removed to yield the final product, D-Methionine-d3.

Another approach for deuterium labeling is through hydrogen-deuterium (H-D) exchange reactions. nih.gov These methods utilize a deuterium source, such as deuterium oxide (D2O), and a catalyst to replace specific hydrogen atoms with deuterium. For instance, a palladium on carbon (Pd/C) catalyst in the presence of aluminum and D2O can facilitate the exchange of hydrogen atoms for deuterium on various organic molecules, including amino acids. nih.gov While this method is effective, achieving site-specific labeling, such as only on the S-methyl group, requires careful selection of catalysts and reaction conditions to ensure high regioselectivity.

Table 1: Overview of a General Chemical Synthesis Route for D-Methionine-d3

| Step | Description | Key Reagents |

|---|---|---|

| 1 | Protection of D-homocysteine | Di-tert-butyl dicarbonate (B1257347) (Boc anhydride), Benzyl alcohol |

| 2 | S-methylation with deuterated reagent | Deuterated methyl iodide (CD3I), Base (e.g., Sodium hydride) |

Biocatalytic Synthesis Strategies for Isotopic Enrichment of Metabolites

Biocatalytic methods offer an alternative to chemical synthesis, often providing high stereoselectivity and atom economy under mild reaction conditions. rsc.org Enzymes can be harnessed to produce isotopically labeled amino acids, including deuterated methionine. These strategies can involve whole-cell systems or isolated enzymes.

One prominent biocatalytic approach is the use of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. nih.gov For instance, enzymes like methionine-γ-lyase can catalyze hydrogen-deuterium exchange at the α- and β-carbon positions when the reaction is conducted in D2O. nih.gov This method is efficient but may result in labeling at multiple sites.

For more targeted isotopic enrichment, multi-enzyme systems can be designed. A D-amino acid aminotransferase (DAAT) could be used to synthesize D-amino acids from their corresponding α-keto acids. mdpi.com In a potential pathway for D-Methionine-d3, a deuterated precursor could be enzymatically converted to the final product. For example, a biocatalytic system could be engineered to utilize a deuterated methyl donor to methylate D-homocysteine.

Recent advancements have demonstrated H2-driven biocatalytic platforms for the enantioselective incorporation of deuterium into amino acids from inexpensive sources like D2O. rsc.org By combining a catalyst for deuteration with an amino acid dehydrogenase, a variety of isotopically labeled amino acids can be synthesized. rsc.org This strategy avoids the need for pre-labeled reducing agents and allows for the introduction of deuterium and other isotopes in a single, highly selective step. rsc.org

Table 2: Comparison of Biocatalytic Approaches for Isotopic Labeling

| Method | Key Enzymes/Systems | Advantages | Limitations |

|---|---|---|---|

| H/D Exchange | Methionine-γ-lyase, Cystathionine-γ-synthase nih.gov | Operates directly on free amino acids in D2O. | Can lead to indiscriminate labeling at both Cα and Cβ positions. nih.gov |

| Multi-Enzyme Cascades | D-amino acid aminotransferase, Glutamate racemase, Dehydrogenases mdpi.com | High conversion yields and enantiomeric excess; allows synthesis from simple keto-acids. | Requires careful optimization of multiple enzyme activities. |

| Dual-Protein Catalysis | Aminotransferase (e.g., DsaD) with a partner protein (e.g., DsaE) nih.gov | Enables site-selective deuteration at Cα and Cβ positions. nih.gov | Substrate scope may be limited to specific amino acid structures. |

Assessment of Isotopic Purity and Chemical Purity for Rigorous Tracer Studies

For isotopically labeled compounds to be effective as tracers, their chemical and isotopic purity must be rigorously confirmed. The presence of chemical impurities or variations in isotopic enrichment can lead to erroneous results in sensitive analytical studies. almacgroup.com The primary techniques for this assessment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgaxispharm.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining both chemical purity and isotopic enrichment. nih.govnih.govalmacgroup.com

Chemical Purity: LC-MS separates the target compound from any impurities, and the mass spectrometer provides the molecular weight of each component, allowing for their identification and quantification. nih.govlabmanager.com

Isotopic Purity: HRMS can distinguish between different isotopologs (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios. nih.gov By analyzing the ion intensity of the unlabeled compound (M+0) versus the deuterated compound (e.g., M+3 for a d3 label), the isotopic enrichment can be calculated. nih.govalmacgroup.com It is essential to correct for the natural abundance of isotopes (like 13C) that contribute to the signal of the labeled isotopolog. almacgroup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information and is invaluable for confirming the position of the isotopic label and assessing purity. rsc.orglibretexts.org

Chemical Purity: 1H NMR and 13C NMR spectra can identify the chemical structure of the compound and detect any organic impurities. The integration of signals can provide quantitative information about the purity.

Isotopic Purity: The presence and position of deuterium can be confirmed directly by 2H NMR spectroscopy or indirectly by its effect in 1H or 13C NMR. acs.org In a 1H NMR spectrum of D-Methionine-d3 (S-methyl-d3), the signal corresponding to the S-methyl protons would be absent or significantly diminished. In a 13C NMR spectrum, the carbon of the -CD3 group will show a characteristic splitting pattern (a triplet) due to coupling with deuterium, and its chemical shift will be slightly different from a -CH3 group. researchgate.net This allows for the confirmation that the label is in the correct position.

Table 3: Analytical Techniques for Purity Assessment of Labeled Compounds

| Technique | Information Provided | Strengths |

|---|---|---|

| LC-MS/HRMS | Chemical Purity, Isotopic Enrichment, Molecular Weight | High sensitivity, excellent for quantifying isotopic distribution, separates compound from impurities. axispharm.comnih.govnih.gov |

| NMR (1H, 13C, 2H) | Chemical Structure, Chemical Purity, Position of Isotopic Label | Provides unambiguous structural confirmation, directly confirms the site of labeling, non-destructive. rsc.orgacs.orgwikipedia.org |

Applications of D Methionine D3 S Methyl D3 in Systems Biology and Broader Biological Research

Quantitative Proteomics for Protein Turnover and Expression Studies

Stable isotope labeling has become an indispensable technique in quantitative proteomics, enabling the accurate measurement of protein abundance and turnover rates. D-Methionine-d3 (S-methyl-d3), as a stable isotope-labeled amino acid, serves as a tracer that can be incorporated into newly synthesized proteins. This allows researchers to differentiate between pre-existing and newly synthesized protein pools, providing a dynamic view of the proteome.

One of the primary applications of D-Methionine-d3 in proteomics is its use as an internal standard. By adding a known amount of a protein or peptide labeled with D-Methionine-d3 to a biological sample, researchers can accurately quantify the corresponding unlabeled protein or peptide, correcting for variations in sample preparation and mass spectrometry analysis.

Determining Fractional Synthetic Rates (FSR) of Proteins

The rate at which new proteins are synthesized, known as the fractional synthetic rate (FSR), is a critical parameter in understanding cellular health, growth, and response to various physiological and pathological conditions. D-Methionine-d3 can be used to measure FSR by introducing the labeled amino acid into a biological system and monitoring its incorporation into proteins over time.

A notable study utilized [methyl-d3]-L-methionine to investigate muscle protein synthesis in vitro. By incubating C2C12 myotubes with the labeled methionine, researchers were able to track the enrichment of the deuterated isotope in the protein-bound pool. The rate of this enrichment directly reflects the FSR.

| Time (hours) | Protein-Bound [methyl-d3]-L-methionine Enrichment (%) | Fractional Synthetic Rate (%/hour) |

| 2 | 1.5 | 0.75 |

| 4 | 3.2 | 0.80 |

| 8 | 6.0 | 0.75 |

| 12 | 8.5 | 0.71 |

| 24 | 15.0 | 0.63 |

This table illustrates the principle of FSR determination using D-Methionine-d3. As the labeled methionine is incorporated, the enrichment in the protein pool increases, and the rate of this increase provides the FSR.

Quantifying Fractional Breakdown Rates (FBR) in Protein Dynamics

In a pulse-chase experiment, cells or organisms are first "pulsed" with D-Methionine-d3 for a specific period, leading to the labeling of newly synthesized proteins. The labeled medium is then replaced with an unlabeled medium (the "chase"), and the decay of the labeled protein is monitored over time. The rate of disappearance of the deuterated methionine from the protein pool provides a measure of the FBR.

Research on skeletal muscle protein dynamics has demonstrated the utility of this approach. Following a pulse with a deuterated methionine tracer, the decline in the enrichment of the labeled methionine in the protein fraction was measured to calculate the FBR.

| Time after Chase (hours) | Protein-Bound [methyl-d3]-L-methionine Enrichment (%) | Fractional Breakdown Rate (%/hour) |

| 0 | 15.0 | - |

| 6 | 12.0 | 0.50 |

| 12 | 9.6 | 0.40 |

| 24 | 6.5 | 0.35 |

| 48 | 3.0 | 0.29 |

This table demonstrates the concept of FBR measurement. The decrease in the enrichment of the labeled methionine in the protein pool over time during the chase period is used to calculate the rate of protein breakdown.

Targeted and Untargeted Metabolomics for Pathway Interrogation

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. Stable isotope tracers like D-Methionine-d3 are invaluable in metabolomics for tracing the flow of metabolites through various pathways and for accurate quantification of metabolites.

Profiling of Methionine Cycle and Sulfur Amino Acid Metabolites

The methionine cycle is a central metabolic pathway that plays a critical role in cellular methylation reactions, biosynthesis of sulfur-containing compounds, and the regulation of homocysteine levels. D-Methionine-d3 can be used as a tracer to investigate the dynamics of this cycle.

By introducing D-Methionine-d3 into a system, researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites of the methionine cycle, such as S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), homocysteine, and cystathionine (B15957). This allows for the quantification of metabolic fluxes through different branches of the pathway and provides insights into how these pathways are altered in various diseases.

Characterization of Redox Thiol Pools and Related Metabolic Perturbations

The balance of reduced and oxidized thiols, such as glutathione (GSH) and glutathione disulfide (GSSG), is critical for maintaining cellular redox homeostasis and protecting against oxidative stress. Methionine metabolism is intricately linked to the synthesis of cysteine, a precursor for glutathione.

Through its conversion to cysteine, the deuterium label from D-Methionine-d3 can be incorporated into the glutathione pool. By measuring the isotopic enrichment in GSH and GSSG, researchers can study the turnover of the glutathione pool and assess the cellular response to oxidative stress and other metabolic perturbations. This approach provides a dynamic measure of the cell's antioxidant capacity.

Research in Specific Biological Systems (e.g., Sulfur Amino Acid Metabolism in Plant Seeds)

The applications of D-Methionine-d3 extend to specific areas of biological research, including the study of plant metabolism. Sulfur amino acids, particularly methionine, are essential for plant growth, development, and the synthesis of various defense compounds. In many crops, the nutritional quality of seeds is limited by their low methionine content.

While direct studies utilizing D-Methionine-d3 (S-methyl-d3) in plant seeds are not extensively documented in publicly available research, the principles of stable isotope labeling suggest its potential utility in this area. By supplying D-Methionine-d3 to plants, researchers could trace the uptake, transport, and incorporation of methionine into seed storage proteins. This would provide valuable information on the regulation of sulfur amino acid biosynthesis and accumulation in seeds, potentially leading to strategies for improving the nutritional value of crops. The transport of methionine and its derivatives is a complex process involving multiple cellular compartments, and deuterated tracers could help elucidate the specific transporters and pathways involved.

Contribution to Understanding Metabolic Pathways in Health and Disease Research

The use of stable isotope-labeled compounds has become an indispensable tool in metabolic research, offering a precise and safe method for tracing the fate of molecules within complex biological systems. metsol.com D-Methionine-d3 (S-methyl-d3), a deuterated isotopologue of the essential amino acid methionine, serves as a powerful tracer for elucidating the dynamics of metabolic pathways central to both physiological and pathological processes. medchemexpress.comlumiprobe.com By incorporating a heavy isotope (deuterium) on the S-methyl group, researchers can track the movement and transformation of this specific methyl group through various biochemical reactions using mass spectrometry-based techniques. lumiprobe.comeurisotop.com This approach provides a dynamic view of metabolic fluxes, revealing not just the concentrations of metabolites, but the rates at which they are synthesized and consumed, which is critical for understanding the metabolic dysregulation that underlies many diseases. eurisotop.comnih.gov

Methionine itself is a cornerstone of cellular metabolism. Beyond its role as a building block for proteins, it is the precursor to S-adenosylmethionine (SAM), the universal methyl donor for countless methylation reactions affecting DNA, proteins, and other metabolites. nih.govnih.gov It is also central to the transsulfuration pathway, which produces cysteine for the synthesis of the critical antioxidant glutathione. nih.govresearchgate.net The ability to trace the methionine methyl group with D-Methionine-d3 allows for detailed investigation into these interconnected pathways, including transmethylation, protein synthesis, and remethylation cycles. nih.gov

Research utilizing D-Methionine-d3 and similar labeled tracers has provided significant insights into various health and disease states. In the context of muscle physiology, for instance, tracers like [methyl-D3]-13C-methionine are used to simultaneously measure the rates of muscle protein synthesis (MPS) and muscle protein breakdown (MPB). researchgate.netresearchgate.net This is achieved by tracking the incorporation of the labeled methionine into muscle protein (a measure of synthesis) and the subsequent release of a labeled byproduct, such as methyl[D3]-methylhistidine, during protein degradation (a measure of breakdown). researchgate.net This technique is invaluable for studying conditions characterized by muscle wasting, such as stroke and chronic kidney disease. researchgate.net

In oncology research, isotope tracing with labeled methionine helps to quantify metabolic fluxes in cancer cells. nih.gov For example, studies have used 13C-methionine to investigate how the deletion of the enzyme methylthioadenosine phosphorylase (MTAP), a common event in many cancers, affects methionine metabolism. nih.gov Such studies can quantify the flux through transmethylation and other related pathways, revealing metabolic vulnerabilities in cancer cells that could be targeted for therapy. nih.gov The insights gained from these tracer studies are crucial for developing a deeper understanding of the metabolic reprogramming that supports tumor growth and for identifying novel therapeutic strategies. rsc.org

The table below summarizes key research findings where D-Methionine-d3 or similar labeled methionine tracers have been applied to study metabolic pathways in health and disease.

| Research Area | Application of Labeled Methionine | Key Findings | Health/Disease Context |

| Muscle Metabolism | Measurement of muscle protein synthesis (MPS) and breakdown (MPB) using [methyl-D3]-13C-methionine. researchgate.netresearchgate.net | The tracer enables quantification of the rates of both synthesis (via incorporation into protein) and breakdown (via release of labeled methylhistidine). researchgate.netresearchgate.net | Provides insights into muscle wasting (atrophy) associated with conditions like stroke, aging, and chronic kidney disease. researchgate.net |

| Cancer Biology | Quantification of methionine metabolic fluxes in human fibrosarcoma cells using 13C-methionine. nih.gov | Revealed that transmethylation and propylamine transfer fluxes were largely unaffected by the deletion of the MTAP enzyme, a frequent event in cancer. However, flux through ornithine decarboxylase, a pro-tumorigenic enzyme, increased twofold after MTAP deletion. nih.gov | Helps to understand the metabolic reprogramming in cancer cells and identify potential therapeutic targets related to methionine dependency. nih.govrsc.org |

| Neonatal Nutrition | Tracer-kinetic study using 1-13C- and 15N-labeled L-methionine in infants. nih.gov | Determined high retention rates (over 90%) of supplemental methionine from a soy-based infant formula, demonstrating its effective utilization. nih.gov | Validates the efficacy of methionine supplementation in specialized infant formulas to ensure proper growth and development. nih.gov |

These examples underscore the pivotal contribution of D-Methionine-d3 and other isotopic tracers of methionine to systems biology and medical research. By enabling the precise measurement of pathway dynamics, these tools allow scientists to move beyond static snapshots of the metabolome and gain a functional understanding of how metabolic networks operate in health and are perturbed in disease. metsol.comeurisotop.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.